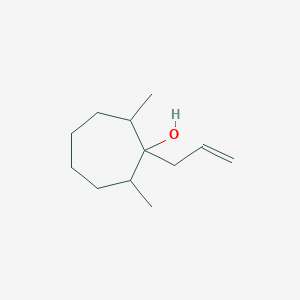

1-Allyl-2,7-dimethylcycloheptanol

Description

Structural Significance within the Cycloheptanol (B1583049) Class

The structure of 1-Allyl-2,7-dimethylcycloheptanol is characterized by a seven-membered carbocyclic ring, a hydroxyl group, an allyl group, and two methyl groups. The cycloheptanol framework is inherently complex due to the numerous possible conformations of the seven-membered ring, which lacks the rigid chair or boat conformations of cyclohexane (B81311). This conformational flexibility is further influenced by the substituents on the ring.

The presence of multiple stereocenters in this compound means that it can exist as various stereoisomers. The specific arrangement of the substituents in three-dimensional space is critical to its chemical and physical properties.

Strategic Importance of Allylic Functionalities in Molecular Design

The allyl group (CH₂=CHCH₂–) is a versatile functional group in organic synthesis, and its presence in this compound imparts significant reactivity. wikipedia.orgallen.in Allylic systems, which consist of a double bond adjacent to a carbon atom, exhibit unique reactivity due to the ability to form resonance-stabilized intermediates, such as allylic carbocations, radicals, or anions. allen.inpearson.comfiveable.me This stabilization makes the allylic position more susceptible to a variety of chemical transformations.

The hydroxyl group of an allylic alcohol can be a good leaving group after protonation, facilitating nucleophilic substitution reactions. libretexts.org Furthermore, the double bond of the allyl group can undergo a wide range of addition reactions. The allylic C-H bonds are also susceptible to oxidation. wikipedia.org This reactivity makes the allyl group a valuable handle for further molecular elaboration, allowing for the introduction of new functional groups and the construction of more complex molecular scaffolds. libretexts.orgresearchgate.net The unique reactivity of allylic carbons makes them important in various chemical reactions. youtube.com

The strategic placement of the allyl group at the C1 position of the cycloheptanol ring provides a reactive site that can be selectively targeted for modification without altering the core cyclic structure. This allows for the systematic variation of the molecule's periphery, a key strategy in the development of new compounds with tailored properties.

Overview of Research Trajectories for Complex Alcohols

The study of complex alcohols like this compound is part of a broader effort in organic chemistry to develop efficient methods for the synthesis and functionalization of intricate molecular architectures. ijrpr.com Research in this area is driven by the need for novel compounds in fields such as materials science and medicinal chemistry.

A significant focus of current research is the development of catalytic methods for the synthesis and modification of alcohols. acs.org Transition-metal catalysis, for example, has emerged as a powerful tool for forming new carbon-carbon and carbon-heteroatom bonds at alcohol positions. Additionally, advancements in understanding reaction mechanisms allow for greater control over selectivity, including regioselectivity and stereoselectivity, which is particularly important for complex molecules with multiple reactive sites.

The dehydration of alcohols to form alkenes is a fundamental transformation in organic synthesis. libretexts.org For a related compound, 1-ethyl-2,7-dimethylcycloheptanol, dehydration leads to the formation of two different alkenes, highlighting the potential for multiple reaction pathways in such systems. chegg.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

61426-32-2 |

|---|---|

Molecular Formula |

C12H22O |

Molecular Weight |

182.30 g/mol |

IUPAC Name |

2,7-dimethyl-1-prop-2-enylcycloheptan-1-ol |

InChI |

InChI=1S/C12H22O/c1-4-9-12(13)10(2)7-5-6-8-11(12)3/h4,10-11,13H,1,5-9H2,2-3H3 |

InChI Key |

MUGCDLPSDBDABA-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCCC(C1(CC=C)O)C |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Studies of 1 Allyl 2,7 Dimethylcycloheptanol

Dehydration Reactions and Olefin Formation

The acid-catalyzed dehydration of 1-allyl-2,7-dimethylcycloheptanol is a prominent reaction, proceeding through an E1 elimination mechanism. This pathway involves the formation of a tertiary carbocation intermediate, which then leads to the generation of one or more olefinic products.

Regioselectivity and Zaitsev's Rule in Cycloheptene Formation

In accordance with Zaitsev's rule, the dehydration of this compound is expected to favor the formation of the most substituted, and therefore most stable, alkene as the major product. The elimination of a proton from a carbon atom adjacent to the carbocation results in the formation of a double bond. Given the structure of this compound, several constitutional isomers of cycloheptene can be formed. The regioselectivity of the reaction is dictated by the stability of the resulting alkenes, with more substituted double bonds being thermodynamically favored.

The potential olefinic products from the dehydration of this compound, without considering rearrangements, are outlined in the table below. The major product is predicted based on the degree of substitution of the newly formed double bond.

| Product Name | Structure | Alkene Substitution | Predicted Abundance |

| 1-Allyl-2,7-dimethyl-1-cycloheptene | Trisubstituted | Major | |

| 1-Allyl-2,7-dimethyl-2-cycloheptene | Disubstituted | Minor | |

| 3-Allyl-2,7-dimethyl-1-cycloheptene | Disubstituted | Minor |

Elucidation of Carbocation Intermediates and Rearrangements

The dehydration of this compound proceeds via a tertiary carbocation intermediate, formed upon the protonation of the hydroxyl group and subsequent loss of water. This carbocation is relatively stable; however, like many carbocation intermediates, it can undergo rearrangements to form an even more stable species. These rearrangements typically involve 1,2-hydride or 1,2-alkyl shifts.

In the context of the seven-membered ring of this compound, the initial tertiary carbocation could potentially undergo a hydride shift from an adjacent carbon if it leads to a more stable carbocation, although in this specific structure, a simple hydride shift is unlikely to increase stability. More complex rearrangements, including ring contractions or expansions, while less common, are possibilities in cyclic systems and can lead to a mixture of unexpected olefinic products. The formation of a resonance-stabilized allylic cation is also a potential pathway that can influence the product distribution.

Catalytic Systems for Controlled Dehydration (e.g., Acid-Catalyzed)

The dehydration of this compound is typically carried out using strong acid catalysts. Common catalysts for this transformation include sulfuric acid (H₂SO₄) and phosphoric acid (H₃PO₄). The choice of catalyst and reaction conditions (temperature and concentration) can influence the product distribution and the extent of carbocation rearrangements. Milder acidic conditions and lower temperatures may favor the formation of the Zaitsev product with minimal rearrangement, while harsher conditions can promote more extensive rearrangements.

Transformations of the Hydroxyl Functional Group

The tertiary hydroxyl group of this compound can undergo various transformations, including oxidation and substitution reactions, although its tertiary nature imposes certain limitations on these reactions.

Oxidation Reactions to Ketones and Carboxylic Acids

Tertiary alcohols, such as this compound, are generally resistant to oxidation under standard conditions. This is because the carbon atom bearing the hydroxyl group does not have a hydrogen atom that can be readily removed during the oxidation process. Therefore, common oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) will not oxidize this tertiary alcohol to a ketone or a carboxylic acid.

However, as a tertiary allylic alcohol, this compound can undergo a specific type of oxidative rearrangement known as the Babler-Dauben oxidation. This reaction utilizes an oxidizing agent like pyridinium chlorochromate (PCC) to convert tertiary allylic alcohols into α,β-unsaturated ketones (enones). The mechanism involves the formation of a chromate ester followed by a youtube.comyoutube.com-sigmatropic rearrangement and subsequent oxidation.

| Reagent | Expected Product | Reaction Type |

| Pyridinium Chlorochromate (PCC) | α,β-Unsaturated Ketone | Babler-Dauben Oxidation |

| KMnO₄, H₂CrO₄ | No Reaction | Standard Oxidation |

Substitution Reactions and Leaving Group Chemistry

The hydroxyl group of an alcohol is a poor leaving group. Therefore, for nucleophilic substitution to occur at the tertiary carbon of this compound, the hydroxyl group must first be converted into a good leaving group. This is typically achieved by protonating the alcohol with a strong acid, which converts the -OH group into a much better leaving group, water (-OH₂⁺).

Once protonated, the alcohol can undergo a nucleophilic substitution reaction, which for a tertiary substrate, proceeds through an Sₙ1 mechanism. This involves the departure of the leaving group (water) to form a stable tertiary carbocation, which is then attacked by a nucleophile. Due to the planar nature of the carbocation intermediate, the nucleophile can attack from either face, potentially leading to a racemic mixture if the carbon were a stereocenter and no other stereocenters were present.

Common nucleophiles for this reaction include halide ions (e.g., from HCl, HBr, HI), leading to the formation of the corresponding alkyl halides.

Reactivity of the Allylic Moiety

Extensive searches of scientific literature and chemical databases have revealed no specific experimental data on the reactivity of the allylic moiety in this compound. The following sections outline the expected, yet hypothetical, reactivity based on the general chemical behavior of similar allylic alcohol systems.

Electrophilic Additions Across the Double Bond (e.g., Halogenation, Hydroboration-Oxidation)

While no specific studies on this compound are available, the allylic double bond is expected to undergo electrophilic addition reactions typical for alkenes.

Halogenation: The addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), across the double bond would be anticipated. The reaction would likely proceed through a cyclic halonium ion intermediate. The regioselectivity and stereoselectivity of this reaction would be influenced by the steric hindrance imposed by the bulky cycloheptyl ring and the methyl groups.

Hydroboration-Oxidation: This two-step reaction sequence is a classic method for the anti-Markovnikov hydration of alkenes. Treatment of this compound with a borane reagent (e.g., BH₃·THF) followed by oxidation with hydrogen peroxide (H₂O₂) and a base would be expected to yield the corresponding primary alcohol. The stereochemical outcome at the newly formed stereocenters would be of significant interest, though no experimental data exists.

Hypothetical Reaction Products of Electrophilic Addition:

| Reagent | Expected Major Product |

| Br₂/CH₂Cl₂ | 1- (2,3-Dibromopropyl)-2,7-dimethylcycloheptanol |

| 1. BH₃·THF 2. H₂O₂, NaOH | 3-(1-Hydroxy-2,7-dimethylcycloheptyl)propan-1-ol |

Epoxidation and Dihydroxylation of the Alkene

The conversion of the alkene in this compound to an epoxide or a diol represents a common transformation of allylic alcohols.

Epoxidation: Reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would be expected to form the corresponding epoxide. The stereochemistry of the resulting oxirane ring would be influenced by the directing effect of the neighboring hydroxyl group, potentially leading to a diastereoselective reaction.

Dihydroxylation: Dihydroxylation of the double bond could be achieved using reagents like osmium tetroxide (OsO₄) for syn-dihydroxylation or through the opening of an epoxide for anti-dihydroxylation. The stereochemical outcome would be a key aspect of such a transformation.

Rearrangement Reactions Involving the Allyl Group

Allylic systems are known to undergo various rearrangement reactions, often under acidic or thermal conditions. For this compound, rearrangements could involve the migration of the double bond or skeletal rearrangements of the cycloheptane (B1346806) ring. However, without experimental data, the specific conditions and products of such rearrangements remain speculative.

Investigating Intramolecular Cyclizations and Cascade Reactions

The molecular structure of this compound, featuring a nucleophilic hydroxyl group and an electrophilic double bond in proximity, makes it a potential candidate for intramolecular cyclization reactions. Acid-catalyzed cyclization could, in principle, lead to the formation of cyclic ethers. The feasibility and outcome of such reactions would depend on the ring size of the resulting cyclic ether and the stereochemical relationship between the reacting groups. Cascade reactions, where a single event triggers a series of bond-forming reactions, could also be envisioned, but remain a topic of theoretical interest in the absence of experimental studies.

Computational and Theoretical Investigations of 1 Allyl 2,7 Dimethylcycloheptanol

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods allow for the detailed examination of electron distribution, molecular geometry, and energetic stability.

Density Functional Theory (DFT) has emerged as a powerful and widely used method for the geometry optimization of organic molecules due to its favorable balance of accuracy and computational cost. google.comarxiv.org For 1-Allyl-2,7-dimethylcycloheptanol, DFT calculations, often employing functionals such as B3LYP with a suitable basis set (e.g., 6-31G(d)), are utilized to locate the minimum energy structure. nih.gov This process involves iteratively adjusting the atomic coordinates to minimize the total electronic energy of the molecule. youtube.com

The optimized geometry provides key information on bond lengths, bond angles, and dihedral angles. Furthermore, these calculations yield important electronic properties that offer insights into the molecule's stability and reactivity.

Table 1: Calculated Electronic Properties of this compound (Hypothetical Data)

| Property | Value |

|---|---|

| Total Energy (Hartree) | -622.8 |

| HOMO Energy (eV) | -6.2 |

| LUMO Energy (eV) | 1.5 |

| HOMO-LUMO Gap (eV) | 7.7 |

| Dipole Moment (Debye) | 1.8 |

Note: These values are hypothetical and representative of what would be obtained from DFT calculations.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are particularly significant, as the HOMO-LUMO gap is an indicator of chemical reactivity and stability. nih.gov A larger gap, as hypothetically calculated here, suggests higher stability.

The seven-membered cycloheptane (B1346806) ring is known for its conformational flexibility, with several low-energy conformers. scispace.comacs.org Unlike the well-defined chair conformation of cyclohexane (B81311), cycloheptane can adopt several conformations, with the twist-chair and twist-boat forms being the most stable. biomedres.usresearchgate.netacs.org For a substituted cycloheptane like this compound, the substituents will influence the relative stability of these conformers.

Computational mapping of the conformational landscape involves identifying all possible conformers and calculating their relative energies. This provides a picture of the conformational preferences of the molecule.

Table 2: Relative Energies of Plausible Conformers of this compound (Hypothetical Data)

| Conformer | Relative Energy (kcal/mol) |

|---|---|

| Twist-Chair 1 | 0.00 |

| Twist-Chair 2 | 0.85 |

| Twist-Boat 1 | 1.50 |

| Twist-Boat 2 | 2.10 |

| Chair | 5.50 |

| Boat | 7.20 |

Note: These values are hypothetical, illustrating the expected relative stabilities of cycloheptane conformers.

The twist-chair conformations are generally the most stable, with the substituents (allyl and methyl groups) occupying positions that minimize steric strain. The relative populations of these conformers at a given temperature can be estimated from their calculated energy differences.

Reaction Mechanism Predictions and Transition State Theory

Computational chemistry is a powerful tool for elucidating reaction mechanisms by mapping the potential energy surface (PES) that connects reactants to products. libretexts.org For this compound, potential reactions include dehydration and rearrangements, which are common for tertiary alcohols.

A potential energy surface scan involves systematically changing a specific geometric parameter, such as a bond length or dihedral angle, and optimizing the remaining geometry at each step. uni-muenchen.deq-chem.com This technique can be used to identify the lowest energy pathways for reactions like acid-catalyzed dehydration.

For this compound, dehydration would likely proceed through the formation of a carbocation intermediate, which can then lead to a variety of alkene products through elimination or undergo rearrangement. nih.gov Computational scans can help to map out the intricate pathways of these carbocation rearrangements. researchgate.net

Once a reaction pathway is identified on the potential energy surface, the energy of the transition state can be calculated. The activation energy is the energy difference between the reactant and the transition state and is a key determinant of the reaction rate. researchgate.netrsc.org

Table 3: Calculated Activation Energies for Postulated Reactions of this compound (Hypothetical Data)

| Reaction Pathway | Activation Energy (kcal/mol) |

|---|---|

| Dehydration to form 1-allyl-2,7-dimethylcycloheptene | 25 |

| Dehydration to form 3-allyl-2,8-dimethyl-1-nonene (after ring opening) | 30 |

| nih.govnih.gov-Hydride shift in the carbocation intermediate | 5 |

| nih.govnih.gov-Methyl shift in the carbocation intermediate | 7 |

Note: These values are hypothetical and represent plausible activation energies for such transformations.

These calculations can predict which reaction pathways are kinetically favored. For instance, the lower activation energies for hydride and methyl shifts suggest that carbocation rearrangements would be facile once the initial carbocation is formed.

Spectroscopic Property Prediction and Validation against Experimental Data

Computational methods can accurately predict various spectroscopic properties, most notably Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govrsc.org These predictions are invaluable for structure elucidation and for validating the results of computational geometry optimizations.

The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a common approach for calculating NMR chemical shifts. nih.gov The calculated shielding tensors are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (TMS).

Table 4: Predicted vs. Experimental ¹³C NMR Chemical Shifts for Selected Carbons of this compound (Hypothetical Data)

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| C1 (quaternary alcohol) | 75.2 | 74.8 |

| C2 (methyl-bearing) | 42.5 | 42.1 |

| C7 (methyl-bearing) | 40.8 | 40.5 |

| Allyl C1' | 135.1 | 134.7 |

| Allyl C2' | 117.9 | 117.5 |

Note: These values are hypothetical, demonstrating the typical accuracy of NMR prediction methods.

A strong correlation between the predicted and experimental spectra would provide confidence in the computationally determined structure and conformation of the molecule. acs.orgmdpi.com Any significant deviations could suggest the presence of multiple conformers in solution or indicate limitations of the chosen computational model.

Molecular Dynamics Simulations for Solvent Effects and Dynamic Conformational Behavior

Molecular dynamics (MD) simulations offer a powerful computational microscope to investigate the intricate interplay between a molecule and its environment at an atomic level. For a flexible molecule such as this compound, MD simulations provide invaluable insights into its dynamic conformational landscape and how it is influenced by different solvents. These simulations track the motions of atoms over time by solving Newton's equations of motion, allowing for the exploration of accessible conformations and the thermodynamics of solvation.

The dynamic nature of the cycloheptane ring, coupled with the presence of three substituents—an allyl group, and two methyl groups—gives rise to a complex potential energy surface with numerous local minima corresponding to different conformers. The hydroxyl group further adds to this complexity through its ability to form hydrogen bonds. MD simulations can elucidate the relative stabilities of these conformers and the energy barriers separating them, providing a detailed picture of the molecule's behavior in solution.

The choice of solvent can significantly impact the conformational equilibrium of this compound. In different solvent environments, the molecule may favor different three-dimensional structures to minimize its free energy. This is primarily due to the varying nature of solute-solvent interactions, such as van der Waals forces, dipole-dipole interactions, and hydrogen bonding.

To systematically study these effects, MD simulations are typically performed in explicit solvent models, where the individual solvent molecules are represented. Common solvents for such studies include water, methanol, and chloroform, which represent protic polar, aprotic polar, and nonpolar environments, respectively.

Below is an illustrative data table summarizing potential findings from such simulations. The data represents the equilibrium population of the most stable conformer in different solvents at standard temperature and pressure.

| Solvent | Dielectric Constant | Predominant Conformer | Conformer Population (%) | Key Intermolecular Interactions |

| Water | 78.4 | Chair-like (axial OH) | 65 | Hydrogen bonding between the hydroxyl group and water molecules stabilizes this conformation. The hydrophobic allyl and methyl groups tend to be shielded from the aqueous environment. |

| Methanol | 32.7 | Chair-like (equatorial OH) | 58 | Hydrogen bonding with methanol is present, but the smaller size and lower polarity of methanol compared to water lead to a different preferred orientation of the hydroxyl group. |

| Chloroform | 4.8 | Twist-chair (allyl extended) | 72 | In a nonpolar solvent, intramolecular interactions and steric hindrance play a more dominant role. The extended conformation of the allyl group is favored to minimize steric clashes. |

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate the type of insights gained from molecular dynamics simulations.

Analysis of the simulation trajectories can reveal the timescales of these conformational changes. For instance, the transition from a chair-like to a boat-like conformation of the cycloheptane ring might occur on the nanosecond timescale. The presence of the bulky allyl and methyl substituents can be expected to influence the energy barriers for these transitions.

To quantify this dynamic behavior, one can calculate the root-mean-square deviation (RMSD) of the atomic positions over time, which provides a measure of the structural fluctuations. Furthermore, principal component analysis (PCA) of the trajectory can identify the dominant modes of motion, often corresponding to specific conformational changes.

The following table illustrates hypothetical data that could be extracted from an analysis of the dynamic behavior of this compound in an aqueous environment.

| Conformational Transition | Transition Timescale (ns) | Calculated Energy Barrier (kcal/mol) |

| Chair to Twist-Chair | 2.5 ± 0.5 | 5.2 |

| Twist-Chair to Boat | 1.8 ± 0.3 | 4.1 |

| Boat to Twist-Chair | 1.5 ± 0.2 | 3.8 |

| Hydroxyl Group Rotation | 0.1 ± 0.02 | 1.5 |

| Allyl Group Rotation | 0.3 ± 0.05 | 2.1 |

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate the type of insights gained from molecular dynamics simulations.

1 Allyl 2,7 Dimethylcycloheptanol As a Precursor and Building Block in Advanced Organic Synthesis

Design and Synthesis of Derivatives for Structure-Activity Relationship (SAR) Studies

The strategic modification of 1-allyl-2,7-dimethylcycloheptanol at its key functional groups allows for a systematic investigation of how structural changes influence the biological activity or material properties of the resulting derivatives.

Diversification at the Hydroxyl Position

The tertiary hydroxyl group of this compound serves as a prime site for introducing a wide range of functionalities. uomus.edu.iqbyjus.commidwestinstrument.comAlthough tertiary alcohols can be challenging to functionalize due to steric hindrance, several methods can be employed for their derivatization. tandfonline.comechemi.comnih.govEtherification: The formation of ethers from tertiary alcohols can be achieved under acidic conditions. nih.govyoutube.commasterorganicchemistry.comFor instance, reaction with a primary alcohol in the presence of a strong acid like sulfuric acid can yield the corresponding ether. youtube.comAnother approach involves the use of reagents like tert-butyl acetate (B1210297) in the presence of a catalytic amount of perchloric acid for the synthesis of tert-butyl ethers. researchgate.netEsterification: Direct esterification of tertiary alcohols with carboxylic acids is often difficult. tandfonline.comHowever, the use of acid anhydrides can provide the corresponding esters in good yields, sometimes even without a catalyst at elevated temperatures. tandfonline.comSolid catalysts, such as certain metal halides, have also been shown to effectively promote the esterification of tertiary alcohols with acid anhydrides, offering high conversion and selectivity. google.comTable 1: Potential Diversification Reactions at the Hydroxyl Position

| Reaction Type | Reagent/Catalyst | Product Type |

| Etherification | R'-OH / H₂SO₄ | Tertiary Ether |

| Etherification | t-BuOAc / HClO₄ | tert-Butyl Ether |

| Esterification | (R'CO)₂O / Heat | Tertiary Ester |

| Esterification | (R'CO)₂O / Solid Acid Catalyst | Tertiary Ester |

Functionalization of the Allyl Moiety

The allyl group provides a rich platform for a variety of chemical transformations, enabling the introduction of new functional groups and the construction of more complex structures. rsc.orgnih.govrsc.orgnih.govEpoxidation: The double bond of the allyl group can be selectively converted into an epoxide. wikipedia.orgchemtube3d.comoup.comacs.orgThis transformation can be achieved using various oxidizing agents, such as meta-chloroperoxybenzoic acid (m-CPBA) or titanium complexes in the presence of tert-butyl hydroperoxide (TBHP). wikipedia.orgacs.orgThe resulting epoxide is a versatile intermediate that can undergo ring-opening reactions with various nucleophiles to introduce a wide range of substituents. nih.govDihydroxylation: The alkene can be converted to a vicinal diol through dihydroxylation. wikipedia.orgnumberanalytics.comorganic-chemistry.orglibretexts.orgReagents like osmium tetroxide (OsO₄), often used in catalytic amounts with a co-oxidant like N-methylmorpholine N-oxide (NMO), can achieve syn-dihydroxylation. wikipedia.orgorganic-chemistry.orgacs.orgThis introduces two new hydroxyl groups, providing further sites for diversification.

Olefin Metathesis: The terminal alkene of the allyl group is an ideal handle for olefin metathesis reactions. sigmaaldrich.comnih.govharvard.eduacs.orglibretexts.orgCross-metathesis with another olefin can be used to append more complex side chains. nih.govIf another alkene functionality is introduced elsewhere in the molecule, ring-closing metathesis (RCM) can be employed to form new cyclic structures. nih.govnih.govpitt.eduwikipedia.orgresearchgate.netTable 2: Potential Functionalization Reactions of the Allyl Moiety

| Reaction Type | Reagents | Resulting Functional Group |

| Epoxidation | m-CPBA or Ti(OⁱPr)₄/TBHP | Epoxide |

| Dihydroxylation | OsO₄ (cat.), NMO | Vicinal Diol |

| Cross-Metathesis | Grubbs or Hoveyda Catalyst, R-CH=CH₂ | Substituted Alkene |

| Ring-Closing Metathesis | Grubbs or Hoveyda Catalyst (on a diene substrate) | Cycloalkene |

Envisioned Applications in Complex Molecule Synthesis

The structural features of this compound and its derivatives make them attractive building blocks for the synthesis of more complex and high-value molecules.

Incorporation into Natural Product Analogues

Many natural products contain cycloheptane (B1346806) or substituted cyclohexane (B81311) rings as core structural motifs. nih.govelsevierpure.comoregonstate.edumarquette.eduThe this compound scaffold could serve as a starting point for the synthesis of analogues of such natural products. acs.orgBy utilizing the functional handles present on the molecule, it can be elaborated into more complex structures that mimic the core of biologically active natural products. This approach allows for the generation of libraries of related compounds for SAR studies, potentially leading to the discovery of new therapeutic agents. For instance, the cycloheptane core could be a key element in the synthesis of analogues of certain anticancer compounds. nih.gov

Design of Rigid Scaffolds for Materials Science Applications

The defined three-dimensional structure of the cycloheptane ring system makes it a candidate for the design of rigid molecular scaffolds. caltech.eduBy strategically functionalizing the hydroxyl and allyl groups, these molecules can be assembled into larger, well-defined supramolecular structures or polymers. The rigidity of the cycloheptane core can impart specific conformational constraints, which is a desirable feature in the design of new materials with tailored optical, electronic, or mechanical properties. For example, derivatives of this compound could be incorporated into liquid crystals or serve as building blocks for porous organic frameworks.

Despite a comprehensive search of publicly available scientific literature and chemical databases, no specific information was found regarding the chemical compound "this compound." Consequently, it is not possible to generate an article on its role as a precursor in combinatorial library synthesis or on green chemistry approaches related to it, as requested.

The search results did not yield any data on the synthesis, properties, or applications of this compound. While general information on combinatorial chemistry, green chemistry, and the analysis of related types of compounds is available, there is no specific mention or study of the requested molecule. It appears that "this compound" is not a well-documented compound in the accessible scientific domain. Therefore, the required content for the specified sections and subsections cannot be provided.

Emerging Research Avenues and Future Outlook

Development of Sustainable Synthetic Routes

The pursuit of environmentally benign chemical processes is a major driver in modern organic synthesis. For a molecule like 1-allyl-2,7-dimethylcycloheptanol, research into sustainable synthetic routes would likely focus on several key areas:

Renewable Starting Materials: A primary goal would be to devise synthetic pathways that begin from renewable feedstocks. For instance, researchers are exploring the use of sugar-derived carboxylic acids, such as muconic and fumaric acid, to construct cyclohexene (B86901) frameworks, which could potentially be adapted for cycloheptane (B1346806) synthesis. rsc.org

Catalytic Methods: The development of catalytic systems that minimize waste and improve efficiency is crucial. This could involve using transition metal catalysts for key bond-forming reactions or employing organocatalysts to avoid the use of heavy metals. For example, commercially available catalysts like Raney Ni have been used in the hydrogenation of cyclohexene derivatives at room temperature with high yields. rsc.orgresearchgate.net

Atom Economy: Synthetic strategies that maximize the incorporation of all starting material atoms into the final product are highly desirable. Reactions like the Diels-Alder cycloaddition, which can be used to form cyclic structures, are excellent examples of atom-economical transformations. rsc.org

Green Solvents: The use of water or other environmentally friendly solvents in the synthesis of complex molecules is a significant area of research. Biocatalyzed reactions, for instance, are often conducted in aqueous media under mild conditions. mdpi.com

A hypothetical sustainable synthesis of this compound could involve the catalytic hydrodeoxygenation of lignin-derived phenols to produce substituted cycloalkanes, followed by functionalization. researchgate.net

Integration with Automated Synthesis and High-Throughput Experimentation

The integration of automation and high-throughput experimentation (HTE) is revolutionizing chemical research by accelerating the discovery and optimization of new reactions and molecules. For a novel compound like this compound, these technologies could be applied in several ways:

Reaction Screening: Automated platforms can rapidly screen a wide range of catalysts, solvents, and reaction conditions to identify the optimal parameters for synthesizing the target molecule. This is particularly useful for complex, multi-step syntheses.

Library Synthesis: HTE can be used to generate a library of structurally related cycloheptanol (B1583049) derivatives. This would allow for a systematic investigation of how modifications to the core structure affect its chemical and physical properties.

Data-Driven Optimization: The large datasets generated by HTE can be analyzed using machine learning algorithms to predict reaction outcomes and guide further experimentation. This data-driven approach can significantly reduce the time and resources required for synthetic route development.

The synthesis of tertiary alcohols, a class of compounds to which this compound belongs, has been a focus of methods development that could be amenable to automation. nih.govmdpi.comnih.gov For example, protocols for the asymmetric Grignard synthesis of tertiary alcohols have been developed that could be adapted for an automated workflow. nih.gov

Exploration of Bio-inspired Transformations

Nature provides a rich source of inspiration for the development of new chemical transformations. Bio-inspired synthesis seeks to mimic the efficiency and selectivity of enzymatic reactions to create complex molecules. whiterose.ac.uk For this compound, this could involve:

Enzymatic Catalysis: The use of isolated enzymes or whole-cell systems to perform key synthetic steps. For example, laccases have been used in combination with TEMPO for the oxidation of secondary alcohols to ketones, which could be a key intermediate in the synthesis of the target molecule. rsc.org The stereocenters in this compound make it a prime candidate for biocatalytic methods, which are renowned for their high stereoselectivity. mdpi.com

Biomimetic Synthesis: The design of small molecule catalysts that mimic the active sites of enzymes. This approach combines the advantages of traditional chemical catalysis with the selectivity of biocatalysis. nih.gov

Biosynthetic Pathway Engineering: The genetic modification of microorganisms to produce the target molecule or its precursors. This approach has the potential for highly sustainable and scalable production. actascientific.com

The synthesis of complex natural products, such as sesquiterpenoids with caged frameworks, has been achieved through bio-inspired intramolecular cyclization reactions, highlighting the power of this approach for constructing intricate molecular architectures. nih.gov

Interdisciplinary Collaborations in Chemical Research

The complexity of modern scientific challenges necessitates a collaborative approach. The study of a new molecule like this compound would benefit greatly from interdisciplinary collaborations:

Chemistry and Biology: Collaborations between synthetic chemists and biologists are essential for evaluating the potential biological activity of new compounds. Natural products, which often serve as inspiration for new synthetic targets, are inherently interdisciplinary, bridging the gap between chemistry and biology. youtube.com

Chemistry and Computational Science: Computational chemists can use molecular modeling and quantum chemical calculations to predict the properties and reactivity of new molecules, guiding synthetic efforts and helping to interpret experimental results.

Chemistry and Engineering: Chemical engineers play a crucial role in scaling up the synthesis of promising new compounds from the laboratory to industrial production, ensuring that the process is efficient, safe, and cost-effective.

Research institutions are increasingly fostering interdisciplinary programs to train scientists who can work at the interface of different fields, recognizing that this is essential for driving innovation in areas like natural product research. ucc.ieuni-saarland.decaldwell.edu

Q & A

Basic Research Questions

What are the established synthetic routes for 1-Allyl-2,7-dimethylcycloheptanol, and what methodological considerations are critical for reproducibility?

The synthesis typically involves a Grignard reaction between allyl magnesium bromide and a substituted cycloheptanone. For example, 2,7-dimethylcycloheptanone reacts with allyl magnesium bromide in anhydrous ether under nitrogen at 0°C, followed by gradual warming and aqueous workup . Key considerations include:

- Strict exclusion of moisture/oxygen to prevent reagent decomposition.

- Controlled addition rates to manage exothermic reactions.

- Purification via fractional distillation (e.g., boiling point 98–100°C at 7 mmHg).

Yield optimization requires precise stoichiometry and post-reaction quenching with dilute NH₄Cl to avoid side products.

What spectroscopic and chromatographic methods are recommended for characterizing this compound?

- NMR : Analyze proton environments to confirm allyl group integration (δ 5.8–5.2 ppm for vinyl protons) and cycloheptanol backbone methyl groups (δ 1.0–1.5 ppm).

- IR : Identify hydroxyl stretches (~3200–3600 cm⁻¹) and C-O bonds (~1050 cm⁻¹).

- Mass Spectrometry : Use high-resolution MS to confirm molecular ion [M+H]⁺ at m/z 183.2 (C₁₂H₂₂O) and fragmentation patterns for structural validation.

- GC-MS : Employ non-polar columns (e.g., DB-5) for purity assessment, referencing NIST spectral libraries for retention indices .

In which non-commercial research applications has this compound been utilized?

- Organic Synthesis : As a chiral intermediate in terpene-derived natural product synthesis due to its stereochemical complexity.

- Material Science : Investigated for solvent-mediated self-assembly behaviors in polymer matrices, leveraging its hydrophobic cycloheptane core.

- Catalysis : Tested as a ligand precursor in transition-metal complexes for asymmetric hydrogenation studies.

Advanced Research Questions

How can researchers resolve contradictions in spectral data during structural elucidation?

Discrepancies in NMR or IR data often arise from:

- Conformational isomerism : The cycloheptanol ring adopts multiple chair/boat conformers, splitting NMR signals. Use variable-temperature NMR to coalesce peaks and confirm dynamic equilibrium.

- Impurity interference : Cross-validate with orthogonal techniques (e.g., HPLC-MS for purity >99%) and compare with authenticated databases like NIST .

- Solvent effects : Polar solvents (e.g., DMSO) broaden hydroxyl signals; repeat analyses in CDCl₃ for sharper resolution.

What computational strategies are effective for predicting the compound’s reactivity in novel reaction environments?

- DFT Calculations : Model transition states for allyl group reactions (e.g., epoxidation) using Gaussian or ORCA software. Focus on HOMO-LUMO gaps to predict electrophilic/nucleophilic sites.

- MD Simulations : Study solvent interactions (e.g., in THF/water mixtures) to optimize reaction conditions for solubility and stability.

- QSAR Modeling : Correlate substituent effects (e.g., methyl vs. ethyl groups) on reaction rates using historical kinetic data.

How can experimental design address stability challenges during long-term storage?

- Degradation Pathways : Conduct accelerated aging studies (40°C/75% RH for 6 months) with LC-MS monitoring to identify oxidation byproducts (e.g., ketone formation from alcohol oxidation).

- Stabilizers : Test antioxidants (e.g., BHT) at 0.1–1.0 wt% in inert atmospheres (argon) to suppress free radical chain reactions.

- Packaging : Compare glass vs. polymer containers for leachable interference using ICP-MS for trace metal analysis.

What methodologies are suitable for analyzing the compound’s role in multi-step catalytic cycles?

- In Situ Spectroscopy : Use FTIR or Raman to track intermediate species during catalysis. For example, monitor allyl group coordination to Pd(0) in Heck coupling reactions.

- Isotopic Labeling : Introduce deuterium at the allyl position to study kinetic isotope effects (KIE) in hydrogenation steps.

- Kinetic Profiling : Employ stopped-flow techniques to measure rate constants for individual steps (e.g., oxidative addition vs. reductive elimination).

Data Contradiction and Analysis

How should researchers reconcile conflicting reports on the compound’s solubility in polar aprotic solvents?

- Systematic Solubility Screening : Use a CheqSol approach (shaking-flask method with UV-Vis quantification) across DMSO, DMF, and THF. Account for temperature gradients (10–50°C).

- Hansen Solubility Parameters : Calculate HSP values (δD, δP, δH) to predict miscibility gaps. Cross-reference with experimental data to refine solubility spheres.

- Crystallography : If crystallization occurs, solve the structure via SC-XRD to identify solvent co-crystal formation, which may reduce apparent solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.